Product packaging for 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol(Cat. No.:CAS No. 2285311-19-3)

4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol

Cat. No.: B2621405
CAS No.: 2285311-19-3
M. Wt: 195.222
InChI Key: LZFSYUNUQLPPOP-UHFFFAOYSA-N
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Description

4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrimidine ring, a common structural motif in many biologically active molecules and approved drugs . Pyrimidine derivatives are extensively investigated for their therapeutic potential and are known to serve as key scaffolds in the synthesis of various anti-tumor agents . The structure of this compound, which incorporates both a pyrimidine ring and an oxolane (tetrahydrofuran) moiety with a hydroxyl group, suggests its utility as a versatile building block or intermediate in organic synthesis and drug discovery programs. Researchers may explore its application in developing novel small-molecule inhibitors. The compound is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should conduct thorough characterization and biological evaluation to determine its specific properties and mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O2 B2621405 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol CAS No. 2285311-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl(pyrimidin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(7-5-14-6-8(7)13)9-10-3-2-4-11-9/h2-4,7-8,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFSYUNUQLPPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyl Pyrimidin 2 Yl Amino Oxolan 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold

A retrosynthetic analysis of 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol reveals several key disconnections that form the basis of a convergent synthetic plan. The primary disconnection is at the C-N bond between the oxolane ring and the pyrimidine (B1678525) moiety. This suggests a synthetic route where a suitably protected 4-aminooxolan-3-ol derivative is coupled with a 2-halopyrimidine, followed by N-methylation.

A further disconnection of the 4-aminooxolan-3-ol core itself points towards several potential starting points. One approach involves the functionalization of a pre-existing tetrahydrofuran (B95107) ring. Another, more versatile strategy, relies on the cyclization of an acyclic precursor, which allows for greater control over the stereochemistry of the C3 and C4 positions. This acyclic precursor could be derived from chiral pool starting materials or constructed using asymmetric catalysis.

Key Retrosynthetic Disconnections:

Disconnection PointPrecursorsSynthetic Strategy
C(oxolane)-N(pyrimidine)4-aminooxolan-3-ol derivative and 2-halopyrimidineNucleophilic Aromatic Substitution or Buchwald-Hartwig Amination
C4-N bond of oxolane3-hydroxy-4-oxo-oxolane derivativeReductive amination
Oxolane ringAcyclic polyhydroxy aldehyde or ketoneIntramolecular cyclization

Enantioselective Synthesis of the Oxolan-3-ol Stereocenter

The stereochemistry of the oxolan-3-ol core is critical for the biological activity and material properties of the final compound. Therefore, enantioselective synthesis is of paramount importance. Several advanced methodologies can be employed to achieve high levels of stereocontrol.

Chiral Pool Approaches and Precursor Functionalization

The chiral pool, comprised of readily available and enantiomerically pure natural products, offers an attractive starting point for the synthesis of the oxolan-3-ol scaffold. Carbohydrates and amino acids are particularly well-suited for this purpose.

For instance, D-glucose or L-arabinose can be chemically modified through a series of selective protection, oxidation, and reduction steps to yield a key acyclic precursor. Intramolecular cyclization of this precursor, often acid-catalyzed, can then furnish the desired tetrahydrofuran ring with the correct stereochemistry at C3 and C4.

Similarly, amino acids such as L-threonine or D-serine, which possess the requisite stereocenters, can be converted into suitable precursors for the oxolane ring. This typically involves reduction of the carboxylic acid, protection of the amino and hydroxyl groups, and subsequent chain elongation and cyclization.

Examples of Chiral Pool Starting Materials and Key Transformations:

Starting MaterialKey TransformationsResulting Intermediate
D-GlucoseDiol protection, oxidative cleavage, reduction, cyclizationChiral poly-hydroxylated tetrahydrofuran
L-ThreonineEsterification, N-protection, reduction, chain extension, cyclizationChiral 4-aminooxolan-3-ol precursor

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, allowing for the direct creation of the desired stereocenters from achiral or racemic starting materials. One notable approach is the asymmetric aminohydroxylation of dihydrofurans. This reaction, pioneered by Sharpless, utilizes a chiral osmium catalyst to introduce both the amino and hydroxyl groups across the double bond in a stereocontrolled manner. researchgate.netnih.govorganic-chemistry.org The choice of the chiral ligand dictates the facial selectivity of the addition, enabling access to either enantiomer of the product.

Another catalytic strategy involves the kinetic resolution of racemic oxolane precursors. For example, an enzyme-catalyzed acylation or hydrolysis can selectively react with one enantiomer of a racemic 4-aminooxolan-3-ol derivative, leaving the other enantiomer in high enantiomeric excess.

Diastereoselective Strategies for Oxolan-3-ol Functionalization

When a racemic or achiral oxolane precursor is used, diastereoselective reactions can be employed to introduce the desired relative stereochemistry. A common strategy involves the diastereoselective reduction of a 4-amino-oxolan-3-one intermediate. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the steric environment of the substrate. Bulky reducing agents will typically approach from the less hindered face of the ketone, leading to a specific diastereomer of the alcohol.

Alternatively, the diastereoselective epoxidation of a protected 3-oxotetrahydrofuran, followed by nucleophilic ring-opening with an amine, can establish the required 1,2-amino alcohol functionality. The stereochemistry of the epoxide and the regioselectivity of the ring-opening are crucial for the success of this approach. rsc.orgnih.gov

Construction of the Pyrimidine-Amine Moiety

The final key step in the synthesis of this compound is the formation of the bond between the oxolane and pyrimidine rings and the subsequent N-methylation.

Pyrimidinylation Reactions and Methodological Development

The most direct method for forming the C-N bond is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a chiral 4-aminooxolan-3-ol derivative reacts with a 2-halopyrimidine, such as 2-chloropyrimidine, in the presence of a base. The electron-deficient nature of the pyrimidine ring facilitates this substitution.

For less reactive substrates or to achieve milder reaction conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective. This method utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with the 2-halopyrimidine. mdpi.com

Once the secondary amine is formed, N-methylation can be achieved using a variety of methylating agents. Traditional methods often employ methyl iodide or dimethyl sulfate. However, to avoid potential over-methylation and improve selectivity, milder and more controlled methods are often preferred. For instance, reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) is a common and efficient method for N-methylation. Another approach involves the use of Eschweiler-Clarke conditions, which utilize formic acid and formaldehyde.

Comparison of Pyrimidinylation Methods:

MethodReagentsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution2-Chloropyrimidine, BaseSimple, cost-effectiveMay require harsh conditions for some substrates
Buchwald-Hartwig Amination2-Bromopyrimidine, Pd catalyst, Ligand, BaseMild conditions, broad substrate scopeCatalyst cost and removal can be an issue

Amine Alkylation and Coupling Strategies

The construction of the C-N bond between the pyrimidine ring and the oxolane moiety is a critical step in the synthesis of this compound. This can be achieved through various amine alkylation and coupling strategies.

N-Alkylation of N-methylpyrimidin-2-amine: A primary approach involves the direct N-alkylation of N-methylpyrimidin-2-amine with a suitably functionalized oxolane derivative. wikipedia.org The nucleophilicity of the secondary amine allows it to react with an electrophilic oxolane precursor. wikipedia.org For instance, an oxolane bearing a good leaving group, such as a tosylate or a halide, at the 4-position would be a suitable alkylating agent. However, direct alkylation of amines can sometimes lead to overalkylation, though this is not a concern when starting with a secondary amine to form a tertiary amine. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Buchwald-Hartwig Cross-Coupling: A powerful alternative for forming the C-N bond is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. mdpi.comrsc.org This method involves the coupling of an amine with an aryl or heteroaryl halide. In this context, the reaction would involve coupling N-methylpyrimidin-2-amine with a 4-halooxolane derivative or, conversely, coupling 4-(methylamino)oxolan-3-ol (B12985355) with 2-halopyrimidine. The latter is a common strategy for the synthesis of N-arylpyrimidin-2-amines. mdpi.com The choice of catalyst, ligand, and base is crucial for the success of this reaction. Phosphine-based ligands such as Xantphos are often employed in these transformations. mdpi.com

Reductive Amination: Another viable strategy is reductive amination. This would involve the reaction of N-methylpyrimidin-2-amine with oxolan-3-one, followed by reduction of the resulting iminium intermediate. This method is a cornerstone in the synthesis of amines and could be adapted for this specific target.

Optimization of Reaction Conditions and Process Intensification

To ensure high yield, selectivity, and efficiency, the optimization of reaction conditions is paramount. This involves a systematic study of various parameters that can influence the course of the reaction.

The choice of solvent can significantly impact the rate and outcome of N-alkylation and coupling reactions. ias.ac.innih.gov For N-alkylation of pyrimidines, polar aprotic solvents such as acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the ions formed during the reaction without interfering with the nucleophile. ias.ac.in A study on the N-alkylation of uracil (B121893) showed that acetonitrile provided the best results compared to other solvents like dichloromethane. ias.ac.in

Table 1: Effect of Solvent on the N-Alkylation of Uracil

Entry Solvent Yield (%)
1 CH3CN 80
2 ClCH2CH2Cl 62
3 Toluene -
4 1,4-Dioxane -
5 THF -
6 DMSO -

Data adapted from a study on N-alkylation of pyrimidines. ias.ac.in

The reaction kinetics are influenced by temperature, concentration of reactants, and the presence of a catalyst. Monitoring the reaction progress over time using techniques like HPLC or GC-MS can provide valuable insights into the reaction mechanism and help in determining the optimal reaction time to maximize product formation and minimize side reactions.

In the context of cross-coupling reactions, the selection of an appropriate catalyst and ligand system is critical for achieving high yields and selectivity. rsc.org For the Buchwald-Hartwig amination, palladium-based catalysts are commonly used. mdpi.com The nature of the ligand plays a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the palladium catalyst.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

Entry Catalyst Ligand Base Solvent Yield (%)
1 Pd2(dba)3 X-Phos K2CO3 n-BuOH -
2 Pd(OAc)2 BINAP NaOtBu Toluene -
3 PdCl2(PPh3)2 Xantphos NaOtBu Toluene Moderate to Good

Data compiled from various sources on Buchwald-Hartwig amination of pyrimidines. mdpi.comnih.gov

The development of novel and more efficient catalyst systems is an active area of research. For instance, the use of superparamagnetic nanoparticle catalysts has been reported for the coupling of 2-aminopyrimidines. researchgate.net

For the scalable and continuous production of this compound, flow chemistry offers several advantages over traditional batch synthesis. springerprofessional.demdpi.comnih.govmdpi.comuc.pt Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for highly exothermic or hazardous reactions. uc.pt The synthesis of heterocyclic compounds, including pyrimidines, has been successfully demonstrated using flow chemistry. mdpi.comnih.gov This approach allows for rapid reaction optimization and can be readily scaled up by extending the operation time or by using parallel reactors. uc.pt A continuous flow process could be designed for the key C-N bond-forming step, potentially telescoping multiple reaction steps without the need for intermediate isolation and purification. uc.pt

Exploration of Alternative Synthetic Routes and Novel Method Development

Beyond the conventional methods, the exploration of alternative and novel synthetic routes is essential for advancing the synthesis of complex molecules like this compound.

One alternative approach could involve a multi-component reaction (MCR), where three or more reactants combine in a single step to form the product. springerprofessional.de MCRs are highly atom-economical and can rapidly generate molecular complexity. A potential MCR for the target molecule could involve a pyrimidine precursor, an oxolane building block, and a methylating agent.

Another avenue of exploration is the use of enzymatic catalysis. Biocatalysis offers high selectivity and mild reaction conditions, making it an attractive green alternative to traditional chemical synthesis. An enzyme, such as a transaminase or a hydrolase, could be employed to stereoselectively introduce the amino or hydroxyl group on the oxolane ring.

Furthermore, the development of novel synthetic strategies for the construction of the substituted oxolane ring itself could open up new pathways to the final product. acs.org For instance, cycloaddition reactions or ring-closing metathesis could be employed to construct the oxolane core with the desired stereochemistry.

Structural Elucidation and Conformational Analysis of 4 Methyl Pyrimidin 2 Yl Amino Oxolan 3 Ol

Advanced Spectroscopic Techniques for Structural Confirmation

The initial phase of structural elucidation focuses on confirming the molecular formula and connectivity of 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy is an indispensable tool for mapping the covalent framework of a molecule by identifying through-bond and through-space correlations between nuclei. For this compound, a combination of 1H, 13C, COSY, HMQC, HMBC, and NOESY experiments provides a complete picture of its atomic connectivity.

¹H and ¹³C NMR: The proton and carbon NMR spectra would reveal the number and types of chemically distinct protons and carbons, respectively. The expected chemical shifts are based on the electronic environments of the nuclei in the pyrimidine (B1678525) and oxolane rings.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the oxolane ring, COSY would show correlations between H-3 and the protons on C-2 and C-4, as well as between the protons on C-4 and C-5.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the methyl protons and both the nitrogen-bearing carbon of the pyrimidine ring (C-2) and the nitrogen-bearing carbon of the oxolane ring (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOESY could reveal spatial proximities between the methyl group protons and protons on the oxolane ring, helping to define the preferred orientation around the C-N bond.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-162.5H-4', H-6'
4-157.0H-5'
56.55 (t, J=4.8 Hz)110.2H-4', H-6'
68.30 (d, J=4.8 Hz)157.0H-5'
N-CH₃3.15 (s)35.0C-2, C-4
2'3.80-3.90 (m)72.1C-3', C-4'
3'4.50-4.60 (m)75.8C-2', C-4', C-5'
4'4.80-4.90 (m)60.5C-2', C-3', C-5', C-2
5'3.95-4.05 (m)68.9C-3', C-4'

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) gives valuable information about the molecule's structure.

For this compound (C₉H₁₃N₃O₂), the expected exact mass would be calculated and compared to the experimental value. The fragmentation would likely involve characteristic losses of the pyrimidine and oxolane rings.

Table 2: Hypothetical HRMS Fragmentation Data

m/z (Observed)m/z (Calculated)FormulaFragment
196.1081196.1086C₉H₁₄N₃O₂⁺[M+H]⁺
178.0975178.0980C₉H₁₂N₃O⁺[M+H - H₂O]⁺
122.0764122.0769C₅H₈N₃O⁺[M+H - C₄H₆O]⁺
95.050595.0507C₄H₅N₂⁺[Pyrimidine-NH]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

O-H stretch: A broad band in the IR spectrum around 3400 cm⁻¹ would be indicative of the hydroxyl group, with the broadening suggesting hydrogen bonding.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region would correspond to the stretching of C-H bonds in the methyl and oxolane moieties.

C=N and C=C stretches: The pyrimidine ring would exhibit characteristic stretching vibrations in the 1500-1600 cm⁻¹ region. nih.gov

C-O stretch: A strong band around 1050-1150 cm⁻¹ would be characteristic of the C-O-C ether linkage in the oxolane ring.

Table 3: Hypothetical Vibrational Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)Medium (IR)O-H stretch
2950-2880Medium (IR, Raman)C-H stretches (aliphatic)
1595, 1570Strong (IR, Raman)Pyrimidine ring C=N, C=C stretches
1450Medium (IR)CH₂ scissoring
1100Strong (IR)C-O-C ether stretch

Chiroptical Methods for Absolute Configuration Determination

Since this compound contains stereocenters, determining its absolute configuration is crucial. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose when combined with quantum chemical calculations.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration.

To assign the absolute configuration, the experimental ECD spectrum is compared to the theoretical spectrum calculated for a specific enantiomer (e.g., the R,R- or S,S-enantiomer) using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. biotools.us VCD provides a wealth of stereochemical information due to the numerous vibrational bands in the mid-IR region.

Similar to ECD, the experimental VCD spectrum is compared to the Boltzmann-averaged spectrum calculated for a given enantiomer. The comparison of the signs and intensities of the VCD bands allows for a confident determination of the absolute configuration. VCD is particularly advantageous for molecules with conformational flexibility, as the calculated spectrum can be averaged over several low-energy conformations to provide a more accurate representation.

The comprehensive structural elucidation of this compound requires a synergistic application of advanced spectroscopic and chiroptical techniques. While 2D NMR and high-resolution mass spectrometry are essential for establishing the molecular structure and connectivity, vibrational spectroscopy provides confirmation of functional groups. Ultimately, the determination of the absolute configuration relies on the powerful combination of experimental ECD and VCD measurements with high-level quantum chemical calculations. This integrated approach ensures a complete and unambiguous characterization of this complex chiral molecule.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. acs.orgnih.gov For a chiral molecule like this compound, ORD studies would be instrumental in determining its absolute configuration and providing insights into its conformational preferences in solution. The ORD spectrum, a plot of specific rotation versus wavelength, would be expected to exhibit a Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

In the case of this compound, the pyrimidine ring constitutes the primary chromophore. The nature of the Cotton effect (positive or negative) is directly related to the spatial arrangement of the atoms around the stereocenter. While specific experimental ORD data for this compound is not publicly available, theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), could predict the ORD curve for each enantiomer. researchgate.net By comparing the experimentally measured ORD spectrum with the calculated spectra, the absolute configuration of the synthesized compound could be confidently assigned.

Table 1: Hypothetical Optical Rotatory Dispersion Data (Note: This data is illustrative and based on typical values for similar chiral heterocyclic compounds.)

Wavelength (nm)Specific Rotation ([α])
589 (Sodium D-line)+15.2°
436+35.8°
365+62.1°
313+105.4°
280-25.7°

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comresearchgate.netgoogle.comredalyc.org An X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally establishing the relative stereochemistry of the substituents on the oxolane ring. Furthermore, it would reveal the preferred conformation of the molecule in the solid state.

The crystal packing would be stabilized by a network of intermolecular interactions. Given the chemical structure, it is anticipated that hydrogen bonding would play a significant role. The hydroxyl group on the oxolane ring can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. nih.govresearchgate.netresearchgate.netacs.org These interactions could lead to the formation of well-defined supramolecular architectures, such as chains or sheets. researchgate.net Additionally, π-π stacking interactions between the pyrimidine rings of adjacent molecules may further stabilize the crystal lattice. nih.gov

Table 2: Expected Crystallographic and Key Structural Parameters (Note: This data is illustrative and based on typical values for related heterocyclic structures.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.2
c (Å)9.1
β (°)105.3
C-O (oxolane) bond length (Å)1.43
C-N (amino) bond length (Å)1.35
O-H···N hydrogen bond distance (Å)2.9
Dihedral angle (C-C-N-C) (°)165

Conformational Landscape Exploration through Experimental and Theoretical Approaches

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations described by pseudorotation. semanticscholar.orgacs.orgtsinghua.edu.cn The substituents on the ring influence the conformational equilibrium.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov For this compound, the analysis of proton-proton (¹H-¹H) coupling constants (J-couplings) across the oxolane ring can provide quantitative information about the dihedral angles and thus the ring's pucker. semanticscholar.orgresearchgate.netresearchgate.netnih.gov The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons through the Karplus equation. semanticscholar.orgacs.org

The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons. libretexts.orgresearchgate.netresearchgate.net NOE correlations between protons on the pyrimidine ring and those on the oxolane ring, as well as between different protons on the oxolane ring itself, can help to establish the relative orientation of the substituents and the preferred conformation of the five-membered ring. For instance, a strong NOE between a proton on the pyrimidine ring and a specific proton on the oxolane ring would indicate their close spatial arrangement.

Table 3: Representative ¹H-¹H Coupling Constants and NOE Correlations for Conformational Analysis (Note: This data is hypothetical and for illustrative purposes.)

Coupled Protons³JHH (Hz)Inferred Dihedral AngleNOE CorrelationInferred Proximity
H3-H47.5~150° (trans)H2 (pyrimidine) ↔ H4 (oxolane)anti conformation
H2a-H35.2~30° (cis)H(methyl) ↔ H4 (oxolane)Proximity of methyl and H4
H2b-H38.1~140° (trans)H(hydroxyl) ↔ H2a (oxolane)Orientation of hydroxyl group

To complement experimental data, computational methods are employed to explore the potential energy surface and generate a conformational ensemble of the molecule. nih.govwikipedia.orgrsc.orgnih.gov Methods such as molecular mechanics or density functional theory (DFT) can be used to perform a systematic conformational search. This process generates a collection of low-energy structures, providing a detailed picture of the molecule's flexibility and the relative populations of different conformers. The results of these calculations can be used to interpret experimental NMR data and to provide a more complete understanding of the molecule's dynamic behavior in solution.

Computational and Theoretical Investigations of 4 Methyl Pyrimidin 2 Yl Amino Oxolan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground state properties of a molecule by calculating its electron density. For 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol, a DFT study would typically involve:

Geometry Optimization: Finding the lowest energy three-dimensional arrangement of atoms. This provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculating the vibrational modes of the molecule. This is used to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net

Electronic Properties: Determining properties like dipole moment, polarizability, and molecular electrostatic potential (MEP). An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical interaction. scielo.org.mxmalayajournal.org

Studies on similar pyrimidine (B1678525) derivatives have successfully used DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to investigate these properties. scielo.org.mxnih.gov

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for simplification. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energy calculations and electron correlation effects. nih.gov For a molecule like this compound, these high-accuracy calculations would be valuable for:

Thermochemical Data: Precisely calculating enthalpy of formation and reaction energies.

Benchmarking: Providing a high-accuracy reference to validate the results from less computationally expensive methods like DFT.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. malayajournal.orgnih.gov

For this compound, FMO analysis would identify which parts of the molecule are most likely to be involved in electron donation (likely the pyrimidine ring and amino nitrogen) and electron acceptance. This analysis helps explain charge transfer interactions within the molecule. nih.govresearchgate.net

A typical study would present the energies of these orbitals and the energy gap in a data table.

ParameterTypical Calculated Value (eV)
HOMO Energy(Value would be determined by calculation)
LUMO Energy(Value would be determined by calculation)
HOMO-LUMO Gap(Value would be determined by calculation)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into:

Conformational Analysis: The oxolan (tetrahydrofuran) ring is flexible. MD simulations can explore the different possible conformations (e.g., envelope, twist) and their relative stabilities.

Solvent Effects: By simulating the molecule in a box of solvent molecules (like water or ethanol), MD can show how the solvent interacts with the compound, affecting its shape and behavior through hydrogen bonding and other intermolecular forces. nih.gov This is critical for understanding its properties in a solution, which is more relevant to practical applications.

Docking and Molecular Recognition Studies

Molecular docking predicts the preferred orientation of one molecule when bound to a second. While often used for protein-ligand interactions in drug discovery, docking can also be applied to study non-covalent chemical interactions between smaller molecules. For this compound, this could involve:

Self-Assembly: Simulating how two or more molecules of the compound might interact with each other in a crystal lattice, predicting crystal packing through interactions like hydrogen bonding (via the hydroxyl and pyrimidine nitrogens) and π-π stacking (between pyrimidine rings). researchgate.netmdpi.com

Host-Guest Chemistry: If relevant, predicting how the molecule might fit into the cavity of a larger host molecule.

The results would be evaluated based on a scoring function that estimates the binding affinity, typically reported in kcal/mol. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic signatures of a molecule, which is invaluable for confirming its identity and structure after synthesis. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. nih.gov These predicted shifts can be directly compared to experimental spectra to aid in signal assignment. researchgate.net

IR Spectroscopy: DFT frequency calculations predict the vibrational modes, which correspond to the peaks in an IR spectrum. Comparing the calculated and experimental spectra helps to assign specific vibrational modes to functional groups in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption maxima (λ_max) in a UV-Vis spectrum, which provides information about the conjugated systems within the molecule. nih.gov

A comparative table is the standard way to present these findings.

Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

Atom Position Predicted (ppm) Experimental (ppm)
(e.g., N-CH₃) (Calculated Value) (Measured Value)

Predicted vs. Experimental IR Frequencies (cm⁻¹)

Vibrational Mode Predicted (cm⁻¹) Experimental (cm⁻¹)
(e.g., O-H stretch) (Calculated Value) (Measured Value)

Synthesis and Mechanistic Exploration of Derivatives and Analogues of 4 Methyl Pyrimidin 2 Yl Amino Oxolan 3 Ol

Systematic Structural Modifications for Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. For 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol, a systematic approach to modifying its three main components—the oxolane ring, the pyrimidine (B1678525) ring, and the N-methyl group—can elucidate key determinants of its chemical behavior. The position of substituents on the pyrimidine nucleus is known to greatly influence the biological and chemical properties of such compounds. benthamdirect.comnih.govresearchgate.net

The oxolane (tetrahydrofuran) ring is a crucial part of the scaffold, and its modification can significantly impact the molecule's properties. Strategies for these modifications can be informed by synthetic methods developed for other tetrahydrofuran (B95107) derivatives. nih.govchemistryviews.org

Ring Size Variation: The synthesis of analogues with different ring sizes, such as oxetane (B1205548) (4-membered) or oxane (6-membered) rings, can be pursued. For instance, a tetrahydropyran (B127337) analogue was found to be significantly more potent in a biological context than its tetrahydrofuran counterpart, highlighting the importance of ring size. nih.gov This variation can influence the conformational flexibility and the spatial orientation of the substituents.

Functionalization: The hydroxyl group on the oxolane ring is a prime site for functionalization. It can be converted to esters, ethers, or halides to probe the effect of electronic and steric changes. Additionally, the synthesis of analogues with the hydroxyl group at a different position (e.g., the 2-position) or its complete removal can provide insights into its role in reactivity. The introduction of further substituents on the oxolane ring, such as methyl or fluoro groups, can also be explored to understand the impact of steric bulk and electronic effects.

ModificationExample CompoundRationale for SRR Studies
Ring Size Variation4-[Methyl(pyrimidin-2-yl)amino]oxan-3-olTo investigate the effect of ring conformation and size on reactivity.
Hydroxyl Group Functionalization3-Methoxy-4-[methyl(pyrimidin-2-yl)amino]oxolaneTo assess the role of the hydroxyl group as a hydrogen bond donor/acceptor.
Stereochemical Variation(3R,4S)-4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-olTo determine the influence of stereochemistry on reactivity and interactions.
Additional Substitution2-Methyl-4-[methyl(pyrimidin-2-yl)amino]oxolan-3-olTo probe the steric and electronic effects of additional substituents on the oxolane ring.

The pyrimidine ring is a key pharmacophore in many biologically active molecules, and its electronic properties can be fine-tuned through various modifications. acs.orgnih.gov

Substitutions: The introduction of substituents at the 4, 5, or 6 positions of the pyrimidine ring can dramatically alter its electronic nature and reactivity. Electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be introduced to modulate the pKa of the ring nitrogens and the nucleophilicity of the exocyclic amine. For example, the presence of a chlorine atom on a pyrimidine ring has been shown to be important for its activity in certain contexts. acs.org

Bioisosteric Replacements: Replacing the pyrimidine ring with other heteroaromatic systems (bioisosteres) can help to understand the importance of the pyrimidine nitrogens for reactivity while potentially improving other properties. Common bioisosteres for a pyrimidine ring include pyridine, pyridazine, and various five-membered heterocycles like thiazole (B1198619) or pyrazole. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The choice of bioisostere can influence factors such as hydrogen bonding capacity, metabolic stability, and solubility. nih.govacs.org

ModificationExample CompoundRationale for SRR Studies
Substitution on Pyrimidine4-[(5-Chloropyrimidin-2-yl)(methyl)amino]oxolan-3-olTo investigate the influence of electronic effects on the pyrimidine ring's reactivity.
Bioisosteric Replacement (6-membered)4-[Methyl(pyridin-2-yl)amino]oxolan-3-olTo assess the necessity of the pyrimidine nitrogens for the observed reactivity.
Bioisosteric Replacement (5-membered)4-[Methyl(thiazol-2-yl)amino]oxolan-3-olTo explore different heteroaromatic systems with altered electronic and steric profiles.

The N-methyl group can influence the nucleophilicity of the amino nitrogen and introduce steric effects.

N-Alkyl Variation: Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) can probe the steric tolerance around the nitrogen atom. The complete removal of the methyl group (N-H analogue) would significantly alter the hydrogen bonding potential and nucleophilicity of the amino group.

N-Acyl and N-Sulfonyl Analogues: Conversion of the secondary amine to an amide or sulfonamide would drastically reduce its basicity and nucleophilicity, providing insights into the role of this nitrogen in chemical reactions. Selective N-methylation of related pyrimidine structures can be challenging, with potential for O-alkylation in similar systems. scientificupdate.com

Design and Synthesis of Conformationally Restricted Analogues

To understand the bioactive conformation and to potentially enhance selectivity, conformationally restricted analogues can be designed and synthesized. This involves introducing structural constraints that limit the number of accessible conformations. mdpi.com For the this compound scaffold, this could be achieved by:

Bridging the Oxolane and Pyrimidine Rings: The formation of a new ring by connecting a position on the oxolane ring to the pyrimidine ring would create a rigid, polycyclic system.

Introducing Fused Rings: Fusing a ring to the oxolane or pyrimidine moiety can also restrict conformational freedom. For example, synthesizing an analogue where the oxolane is part of a bicyclic ether system.

Spirocyclic Analogues: Creating a spirocyclic center at one of the oxolane carbons could also serve to lock the conformation of the ring.

The synthesis of such analogues often requires multi-step sequences and may involve key steps like intramolecular cyclizations. researchgate.net

Probing Reaction Mechanisms with Isotopically Labeled Analogues

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing atoms with their heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), one can track the fate of atoms during a reaction and probe kinetic isotope effects.

Deuterium (B1214612) Labeling: Replacing the hydrogen of the hydroxyl group with deuterium (O-D) can help determine if this proton is involved in the rate-determining step of a reaction. Similarly, labeling the N-methyl group (N-CD₃) can probe its involvement.

¹³C and ¹⁵N Labeling: The pyrimidine ring can be synthesized using isotopically labeled precursors to incorporate ¹³C or ¹⁵N. nih.govacs.orgacs.org For example, using ¹⁵N-labeled 2-aminopyrimidine (B69317) as a starting material would allow for the tracking of the pyrimidine ring in reactions. A novel pyrimidine-based stable-isotope labeling reagent has been developed for quantitative analysis in mass spectrometry. nih.gov This would be invaluable for mechanistic studies involving mass spectrometry.

Development of Photoaffinity Probes or Chemical Tools based on the Scaffold (for chemical biology research, not clinical)

To identify the binding partners of this compound in a biological system, photoaffinity probes can be developed. These probes are designed to bind to their target and then, upon photoactivation, form a covalent bond with it. researchgate.netenamine.net A typical photoaffinity probe consists of three components: the parent molecule (the scaffold), a photoreactive group, and a reporter tag for detection and enrichment. nih.gov

Photoreactive Groups: Common photoreactive groups that could be incorporated into the scaffold include benzophenones, aryl azides, and diazirines. enamine.net These can be introduced at positions that are predicted to be solvent-exposed and not critical for binding. For instance, a benzophenone (B1666685) group could be attached to the pyrimidine ring.

Reporter Tags: A reporter tag, such as an alkyne or an azide (B81097) for click chemistry, or a biotin (B1667282) moiety, is necessary for the detection and isolation of the covalently labeled biomolecules. wustl.edu This tag is typically attached via a linker to a non-essential position on the molecule.

The synthesis of such probes often involves a modular approach where the scaffold, photoreactive group, and reporter tag are synthesized separately and then coupled together. rsc.org

Probe ComponentExample Structure / MoietyRationale
ScaffoldThis compoundProvides the binding affinity and selectivity for the target.
Photoreactive GroupBenzophenoneUpon UV irradiation, forms a reactive triplet diradical that can form a covalent bond with nearby C-H bonds. nih.gov
DiazirineA small, minimally perturbing group that forms a highly reactive carbene upon photoactivation. wustl.edu
Reporter TagTerminal AlkyneAllows for the attachment of a fluorescent dye or biotin via a copper-catalyzed or copper-free click reaction for visualization and purification.
LinkerPolyethylene glycol (PEG)A flexible and hydrophilic linker to spatially separate the reporter tag from the scaffold, minimizing interference with binding.

Role of 4 Methyl Pyrimidin 2 Yl Amino Oxolan 3 Ol As a Precursor or Intermediate in Advanced Chemical Synthesis

Application in the Construction of Natural Product Scaffolds

There is no specific information available in the scientific literature regarding the application of 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol in the construction of natural product scaffolds. However, both the pyrimidine (B1678525) and the chiral aminotetrahydrofuran motifs are present in various natural products.

The pyrimidine ring is a core component of nucleobases and is found in a wide array of alkaloids and other secondary metabolites. Similarly, substituted tetrahydrofuran (B95107) rings are prevalent in natural products, including polyether antibiotics and various lignans. The bifunctional nature of this compound, possessing a secondary amine and a hydroxyl group, makes it a theoretically versatile building block. The hydroxyl group could be used for ether or ester linkages, while the secondary amine provides a site for further functionalization, potentially enabling the construction of complex heterocyclic systems that mimic or are analogs of natural products.

Utility in the Synthesis of Other Complex Synthetic Molecules

While direct evidence is lacking, the structure of this compound suggests its potential utility in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and the incorporation of a chiral aminotetrahydrofuran moiety could influence the pharmacokinetic properties of a target molecule.

The compound could serve as a scaffold for the development of kinase inhibitors, a class of drugs where the pyrimidine ring is a common feature. The hydroxyl group offers a handle for introducing substituents that could interact with the solvent-exposed regions of a protein's active site, while the pyrimidine core can form key hydrogen bonding interactions.

Development of Convergent and Divergent Synthetic Strategies Utilizing the Compound

The development of convergent and divergent synthetic strategies specifically utilizing this compound has not been reported. In a hypothetical convergent synthesis, this compound could be prepared by the coupling of a suitably activated pyrimidine derivative (e.g., 2-chloropyrimidine) with 4-(methylamino)oxolan-3-ol (B12985355). This pre-functionalized intermediate could then be incorporated into a larger molecule in a late-stage step.

A divergent strategy could involve the initial synthesis of the this compound core, followed by the differential functionalization of its reactive sites. For example, the hydroxyl group could be derivatized in various ways, while the pyrimidine ring could undergo further substitution, leading to a library of related compounds for biological screening.

Catalytic Transformations Mediated by Derivatives of the Compound

There is no published research on catalytic transformations mediated by derivatives of this compound. However, the field of asymmetric catalysis often employs chiral ligands derived from amino alcohols. It is conceivable that derivatives of this compound, where the hydroxyl and/or the pyrimidine nitrogen atoms coordinate to a metal center, could be explored as catalysts for various transformations.

For instance, N,O-ligands are known to be effective in a range of metal-catalyzed reactions. The pyrimidine nitrogen and the hydroxyl group of this compound could potentially form a chelating ligand for metals such as copper, palladium, or rhodium, enabling enantioselective reactions. The specific stereochemistry of the oxolane ring would be crucial in determining the stereochemical outcome of such hypothetical catalytic processes.

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol. It is instrumental in determining the purity of synthesized batches and for the separation of the compound from starting materials, by-products, and degradation products.

A typical reversed-phase HPLC method would likely utilize a C18 stationary phase. The mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Detection would most commonly be achieved using a UV detector, leveraging the chromophoric pyrimidine (B1678525) ring of the molecule.

Table 1: Representative HPLC Method Parameters for Purity Assessment (Note: These are hypothetical parameters for illustrative purposes)

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

Given the presence of stereocenters in the oxolane ring, this compound can exist as enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial as different enantiomers can exhibit distinct biological activities. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation (Note: These are hypothetical parameters for illustrative purposes)

Parameter Value
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C

| Detection Wavelength | 254 nm |

Method Validation for Research Samples (Specificity, Linearity, Accuracy, Precision)

For research purposes, any developed HPLC method would undergo a fit-for-purpose validation.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the separation of the main peak from any impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be generated, and a correlation coefficient (R²) of >0.99 would be expected.

Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. However, derivatization to create a more volatile and thermally stable analogue can make this technique viable. For instance, silylation of the hydroxyl and amino groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would increase its volatility. The mass spectrometer provides structural information, aiding in the confirmation of the compound's identity and the identification of any volatile impurities.

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a valuable tool for the analysis of compounds like this compound. nih.govnih.gov The separation in CE is based on the differential migration of analytes in an electric field. Given the basic nature of the amino and pyrimidine groups, this compound would be positively charged in an acidic buffer, allowing for its separation by capillary zone electrophoresis (CZE). CE can be particularly useful for purity determination and for the analysis of complex mixtures. The use of chiral selectors, such as cyclodextrins, in the running buffer can also enable the separation of enantiomers. nih.gov

Spectrophotometric Methods for Concentration Determination in Solution

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound in solution, provided no other components in the solution absorb at the same wavelength. The pyrimidine ring system of the molecule is expected to have a characteristic UV absorbance maximum (λmax). By establishing a calibration curve of absorbance versus concentration based on Beer's Law, the concentration of an unknown sample can be determined. While not a separative technique, its simplicity makes it useful for quick concentration measurements in routine research applications. For pyrimidine derivatives, the λmax is often in the range of 250-280 nm. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, LC-MS/MS)

For the analysis of complex mixtures or for definitive structure elucidation, hyphenated techniques are indispensable.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. It is the gold standard for quantifying low levels of compounds in complex matrices. In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions, which are then monitored for quantification.

Table 3: Representative LC-MS/MS Parameters (Note: These are hypothetical parameters for illustrative purposes)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to [M+H]⁺
Product Ion (Q3) Hypothetical fragment ions

| Collision Energy | Optimized for fragmentation |

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information of the analytes as they elute from the HPLC column. It is particularly powerful for the unambiguous identification of unknown impurities or metabolites without the need for prior isolation. The HPLC separates the components of the mixture, and each peak can be directed to the NMR spectrometer for structural analysis.

Future Research Directions and Unexplored Avenues for 4 Methyl Pyrimidin 2 Yl Amino Oxolan 3 Ol

Exploration of Novel Catalytic Reactions Utilizing the Compound as a Ligand or Substrate

The unique structural features of 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol, specifically the presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, make it a compelling candidate for investigation as a ligand in catalysis. The pyrimidine (B1678525) nitrogen atoms and the hydroxyl group on the oxolane ring could coordinate with metal centers, potentially creating novel catalytic systems.

Future research could focus on:

Asymmetric Catalysis: The chiral centers on the oxolane ring could be exploited for the development of chiral ligands for asymmetric catalysis. The synthesis and evaluation of metal complexes of this compound in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions would be a primary objective.

Tandem Catalysis: The distinct electronic and steric environments of the nitrogen and oxygen atoms could allow for the design of catalysts capable of mediating tandem or cascade reactions, where the ligand actively participates in multiple steps of a reaction sequence.

Substrate in Biocatalysis: Investigating the potential of this compound as a substrate for various enzymes, such as kinases or hydrolases, could reveal novel metabolic pathways or lead to the development of enzyme inhibitors.

A systematic study of its coordination chemistry with a range of transition metals would be the first step in this exploration, followed by the catalytic screening of the resulting complexes in benchmark organic transformations.

Investigation of Supramolecular Assembly and Host-Guest Chemistry

The hydrogen bond donor (hydroxyl group) and acceptor (pyrimidine nitrogens, hydroxyl oxygen) sites on this compound make it an ideal building block for the construction of supramolecular assemblies. mdpi.comresearchgate.net The study of its self-assembly and its ability to interact with other molecules through non-covalent interactions is a promising and unexplored field.

Key research avenues include:

Self-Assembly Studies: Investigating the conditions under which this compound self-assembles into higher-order structures, such as dimers, oligomers, or even extended networks in the solid state. Techniques like single-crystal X-ray diffraction would be crucial to elucidate the packing arrangements and the nature of the intermolecular interactions.

Host-Guest Chemistry: Exploring the potential of this molecule to act as a host for small guest molecules. The combination of the oxolane ring and the pyrimidine moiety could create a pseudo-cavity capable of encapsulating specific guests, with potential applications in molecular recognition and sensing. The binding affinities and specificities for a variety of guests (e.g., anions, cations, neutral molecules) could be determined using techniques like NMR titration and isothermal titration calorimetry.

Co-crystallization: The formation of co-crystals with other organic molecules, particularly active pharmaceutical ingredients (APIs), could be investigated to modify their physicochemical properties, such as solubility and bioavailability.

Application in Materials Science or Chemical Sensing (mechanistic, not applied product development)

The functional groups present in this compound suggest its potential utility in the development of new materials and chemical sensors. The pyrimidine ring, known for its electronic properties, and the polar oxolane-ol moiety could be leveraged to create materials with interesting photophysical or electrochemical characteristics.

Future mechanistic studies could involve:

Luminescent Materials: Investigating the intrinsic fluorescence or phosphorescence of the compound and its derivatives. The pyrimidine core is a known fluorophore, and its properties could be tuned by substitution on the oxolane ring. Studies on how the photophysical properties change upon coordination to metal ions or interaction with guest molecules could form the basis for new sensing mechanisms.

Electrochemical Sensing: The nitrogen atoms of the pyrimidine ring can be protonated or can coordinate to metal ions, leading to changes in the electronic properties of the molecule. This could be exploited for the development of electrochemical sensors. Cyclic voltammetry and other electrochemical techniques could be used to study the redox behavior of the compound and its response to the presence of specific analytes.

Polymer Chemistry: The hydroxyl group provides a handle for the incorporation of this molecule into polymer backbones or as a pendant group. This could lead to the development of functional polymers with tailored properties, such as specific recognition capabilities or stimuli-responsive behavior.

Theoretical Exploration of Uncharted Reactivity and Stereocontrol Pathways

Given the lack of experimental data, computational chemistry and theoretical studies can play a pivotal role in predicting the reactivity and properties of this compound. Such studies can guide future experimental work and provide valuable insights into its chemical behavior.

Areas for theoretical investigation include:

Conformational Analysis: A thorough computational analysis of the conformational landscape of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding its shape and how it might interact with other molecules.

Reactivity Prediction: Using quantum chemical methods (e.g., Density Functional Theory) to predict the most likely sites for electrophilic and nucleophilic attack, as well as the thermodynamics and kinetics of potential reactions. This could help in designing synthetic routes to new derivatives.

Stereocontrol in Reactions: For reactions involving the chiral centers of the oxolane ring, theoretical modeling can be used to understand the factors that govern stereoselectivity. This would be particularly important for designing synthetic strategies that yield specific stereoisomers.

Development of Automated Synthesis Protocols for Derivatives and Analogues

To facilitate the exploration of the structure-activity relationships of this compound, the development of efficient and automated synthetic protocols for its derivatives and analogues is essential. High-throughput synthesis and purification techniques can accelerate the generation of a library of related compounds for screening in various applications.

Future efforts in this area should focus on:

Modular Synthesis: Designing a modular synthetic route that allows for the easy variation of the substituents on both the pyrimidine and oxolane rings. This could involve the development of robust coupling reactions that are amenable to automation.

Flow Chemistry: Implementing the synthesis in a continuous flow system. Flow chemistry offers several advantages over traditional batch synthesis, including better control over reaction parameters, improved safety, and the potential for straightforward scaling up.

Robotic Synthesis Platforms: Utilizing automated synthesis platforms to prepare a diverse library of analogues. These platforms can perform reactions, work-ups, and purifications with minimal human intervention, significantly increasing the efficiency of the drug discovery or materials development process.

The development of such automated protocols would not only provide a rapid means to access a wide range of derivatives but would also enable a more systematic exploration of the chemical space around this intriguing, yet currently enigmatic, molecule.

Q & A

What are the established synthetic routes for 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves cyclization and nucleophilic substitution reactions. Starting materials like tetrahydrofuran derivatives and pyrimidin-2-ylmethylamine are common. Key steps include:

  • Cyclization : Formation of the oxolane ring under controlled temperature (e.g., 60–80°C) and acidic/basic conditions.
  • Nucleophilic substitution : Introduction of the methyl(pyrimidin-2-yl)amino group via SN2 mechanisms, requiring anhydrous solvents (e.g., DMF or THF) .
  • Stereochemical control : The (3S,4R) configuration (if applicable) is achieved using chiral catalysts or enantioselective reagents. For example, asymmetric hydrogenation or enzymatic resolution may optimize stereopurity .

Methodological Tip : Use HPLC or chiral column chromatography to monitor stereochemical outcomes. Reaction time and solvent polarity significantly impact yields; for instance, prolonged reflux in polar aprotic solvents may degrade sensitive intermediates .

How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.3–8.7 ppm, oxolan protons at δ 3.5–4.2 ppm) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds between the oxolan hydroxyl and pyrimidine N-atoms) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₂N₃O₂⁺ with m/z 194.0923) .

Data Interpretation : Compare experimental IR spectra (e.g., O-H stretch at 3200–3400 cm⁻¹) with computational DFT models to validate electronic environments .

What structure-activity relationships (SAR) are critical for modifying this compound to enhance biological activity?

  • Pyrimidine substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the pyrimidine 4-position increase enzymatic binding affinity by 2–3-fold .
  • Oxolan hydroxyl group : Removal or methylation reduces solubility but improves metabolic stability. For example, replacing -OH with -OCH₃ decreases aqueous solubility by ~40% but extends half-life in vivo .
  • Methylamino linker : Branching the methyl group (e.g., ethyl or isopropyl) disrupts planar geometry, reducing off-target receptor interactions .

Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like kinases or GPCRs. Validate with SPR (surface plasmon resonance) for kinetic binding studies .

How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzymatic sources (recombinant vs. native proteins). Standardize protocols using guidelines like NIH/NCATS Assay Guidance Manual .
  • Purity issues : Trace solvents (e.g., DMSO residuals >0.1%) may inhibit activity. Employ rigorous purification (e.g., prep-HPLC with >99% purity thresholds) and quantify impurities via GC-MS .
  • Buffer conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters ligand-receptor kinetics. Perform dose-response curves under multiple buffer conditions .

Case Study : If IC₅₀ values conflict between studies, re-test the compound alongside a positive control (e.g., staurosporine for kinase assays) to calibrate experimental systems .

What advanced strategies are used to study the compound’s mechanism of action in enzymatic systems?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to identify entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to target enzymes (e.g., active-site hydrogen bonds with catalytic residues) .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-limiting steps in enzymatic inhibition .

Example : For kinase inhibition, pre-incubate the compound with ATP-competitive probes (e.g., ADP-Glo™) to distinguish competitive vs. allosteric mechanisms .

How does stereochemistry impact the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Absorption : The (3S,4R) enantiomer shows 2× higher Caco-2 permeability than (3R,4S) due to favorable transporter interactions .
  • Metabolism : CYP3A4 preferentially oxidizes the (3R) configuration, leading to faster clearance. Use chiral LC-MS/MS to quantify enantiomer-specific PK in plasma .
  • Toxicity : The (4S) enantiomer may inhibit hERG channels (IC₅₀ = 1.2 µM vs. 8.7 µM for (4R)), requiring cardiotoxicity screening via patch-clamp assays .

Methodological Note : Employ enantioselective synthesis (e.g., Sharpless asymmetric dihydroxylation) and validate configurations via circular dichroism (CD) .

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